UVI3003 is a synthetic compound classified as a retinoid X receptor (RXR) antagonist. [, , , , , , , , , , , ] RXRs are nuclear receptors that play a crucial role in various biological processes, including cell growth, differentiation, and metabolism. [, , , , , , , , , ] As an antagonist, UVI3003 binds to RXRs and blocks their activation by natural ligands, such as 9-cis-retinoic acid. [, , , , , , , , ] This antagonistic activity makes UVI3003 a valuable tool in scientific research, particularly in studying RXR signaling pathways and their roles in development, disease, and environmental toxicology. [, , , , , , , , , , , ]
The molecular structure of UVI3003 has been characterized and is essential for understanding its interactions with the RXR ligand-binding domain. [] The presence of a benzene ring in the carboxylic acid chain of UVI3003 contributes to its strong interaction with the RXRαLBD. [] This strong interaction is due to the extra hydrophobic interactions derived from the atoms in the benzene ring. []
UVI3003 acts as a competitive antagonist of RXRs. [, , , , , , , , ] It binds to the ligand-binding domain of RXRs, preventing the binding of natural agonists like 9-cis-retinoic acid. [, , ] This binding inhibits the formation of transcriptionally active RXR homodimers or heterodimers with other nuclear receptors, ultimately blocking RXR-mediated gene expression. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6